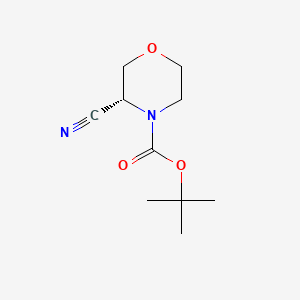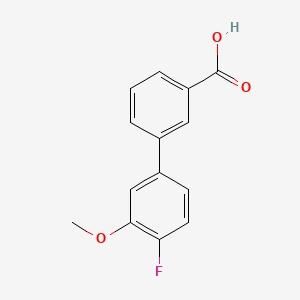
2-(tert-butildimetilsilil)-4-metiltiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyldimethylsilyl)-4-methylthiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl group and a methyl group
Aplicaciones Científicas De Investigación
2-(tert-Butyldimethylsilyl)-4-methylthiazole has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent synthetic steps .
Industrial Production Methods
Industrial production of 2-(tert-Butyldimethylsilyl)-4-methylthiazole follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and yields a higher purity product .
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyldimethylsilyl)-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophilic reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Compounds with substituted functional groups in place of the tert-butyldimethylsilyl group.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group stabilizes the molecule by preventing unwanted side reactions. The molecular targets include hydroxyl groups, and the pathways involve nucleophilic substitution and deprotection reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine
- tert-Butyldimethylsilyl ethers
Uniqueness
2-(tert-Butyldimethylsilyl)-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it particularly valuable in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl-dimethyl-(4-methyl-1,3-thiazol-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NSSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCKALFODDMEQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676678 |
Source


|
| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-58-4 |
Source


|
| Record name | 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B572488.png)



![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)


